molecular formula C9H16O2 B13770452 3,3,5-Trimethyloxepan-2-one CAS No. 56305-13-6

3,3,5-Trimethyloxepan-2-one

Cat. No.: B13770452
CAS No.: 56305-13-6
M. Wt: 156.22 g/mol
InChI Key: JRFFZQFBDMFGRM-UHFFFAOYSA-N
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Description

3,3,5-Trimethyloxepan-2-one is an organic compound belonging to the oxepane family, characterized by a seven-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3,3,5-trimethylhexanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyloxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives, while reduction can produce alcohols.

Scientific Research Applications

3,3,5-Trimethyloxepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyloxepan-2-one involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, facilitating the formation of desired products through its reactive oxepane ring. The pathways involved often include nucleophilic attack on the ring, leading to ring-opening or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,5-Trimethyloxepan-2-one is unique due to its seven-membered oxepane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

56305-13-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3,5-trimethyloxepan-2-one

InChI

InChI=1S/C9H16O2/c1-7-4-5-11-8(10)9(2,3)6-7/h7H,4-6H2,1-3H3

InChI Key

JRFFZQFBDMFGRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(=O)C(C1)(C)C

Origin of Product

United States

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